molecular formula C23H23N5O7 B12114974 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide

2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide

Cat. No.: B12114974
M. Wt: 481.5 g/mol
InChI Key: YBHICHMUSRMLOH-UHFFFAOYSA-N
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Description

2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidinone ring, a nitroaniline group, and a phenylpropanamide backbone, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of 2,5-dioxopyrrolidin-1-yl acetic acid, which is then reacted with an appropriate amine to form the corresponding amide

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis platforms. The reaction conditions, including temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The nitroaniline group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and nitroaniline sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce nitroso or nitro derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity. This can affect various biochemical pathways, leading to changes in cellular function. The nitroaniline group may also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
  • 2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate
  • 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate

Uniqueness

2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H23N5O7

Molecular Weight

481.5 g/mol

IUPAC Name

2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide

InChI

InChI=1S/C23H23N5O7/c29-19(25-16-6-8-17(9-7-16)28(34)35)13-24-23(33)18(12-15-4-2-1-3-5-15)26-20(30)14-27-21(31)10-11-22(27)32/h1-9,18H,10-14H2,(H,24,33)(H,25,29)(H,26,30)

InChI Key

YBHICHMUSRMLOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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